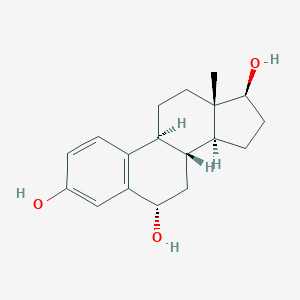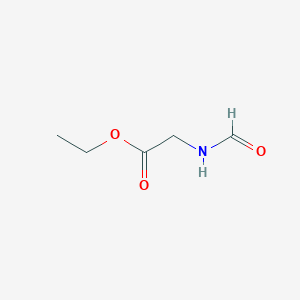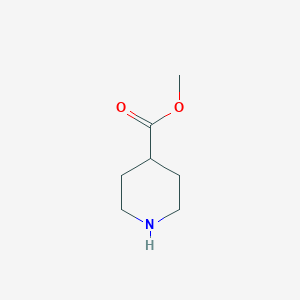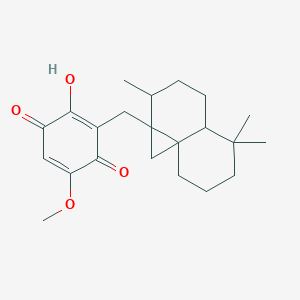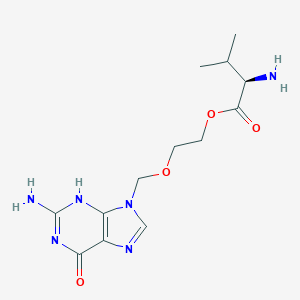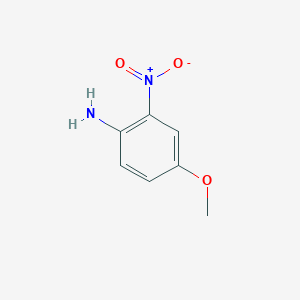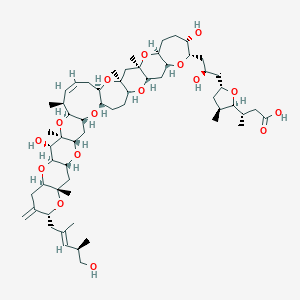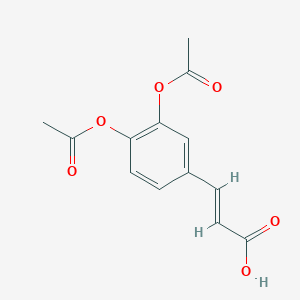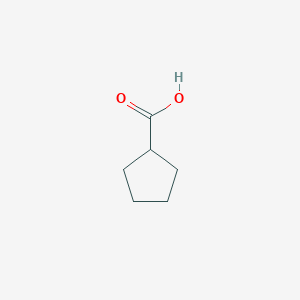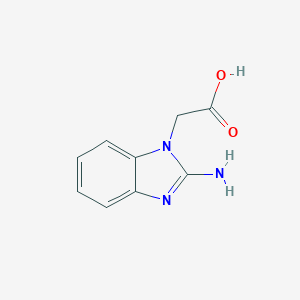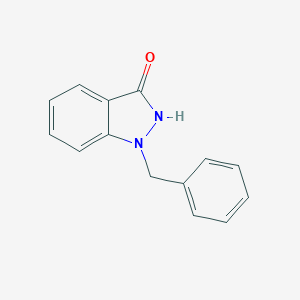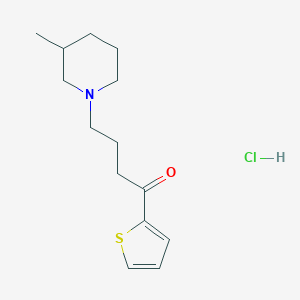
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as JNJ-7925476, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses.
Scientific Research Applications
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. In preclinical studies, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce anxiety-like behaviors in rodents and to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
Mechanism Of Action
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor that plays a role in pain modulation, anxiety, and stress responses. By blocking the activity of this receptor, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride may reduce pain and anxiety-related behaviors. The exact mechanism by which 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride exerts its effects is not fully understood and requires further investigation.
Biochemical And Physiological Effects
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have several biochemical and physiological effects in preclinical studies. In animal models, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to reduce pain-related behaviors, such as thermal hyperalgesia and mechanical allodynia. It has also been shown to reduce anxiety-like behaviors, such as elevated plus maze and light/dark box tests. Additionally, 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to attenuate stress-induced activation of the hypothalamic-pituitary-adrenal axis.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its selectivity for the nociceptin/orphanin FQ receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has only been studied in preclinical models, and its effects in humans are not yet fully understood. Additionally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One area of interest is the potential use of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the treatment of chronic pain and anxiety disorders in humans. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Additionally, further studies are needed to fully understand the mechanism of action of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride and to identify potential side effects and drug interactions. Finally, the synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride could be optimized to make it more accessible for researchers who wish to study its effects.
Synthesis Methods
The synthesis of 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been reported in several research papers. One of the most commonly used methods involves the reaction of 2-thienylboronic acid with 3-methylpiperidine-3-carboxaldehyde in the presence of a palladium catalyst to form the corresponding boronate ester. The boronate ester is then treated with 1-butanone in the presence of a base to yield 1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride hydrochloride.
properties
CAS RN |
143380-86-3 |
|---|---|
Product Name |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Molecular Formula |
C14H22ClNOS |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
4-(3-methylpiperidin-1-yl)-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NOS.ClH/c1-12-5-2-8-15(11-12)9-3-6-13(16)14-7-4-10-17-14;/h4,7,10,12H,2-3,5-6,8-9,11H2,1H3;1H |
InChI Key |
KQQFNXMFPZQZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
Canonical SMILES |
CC1CCCN(C1)CCCC(=O)C2=CC=CS2.Cl |
synonyms |
1-Butanone, 4-(3-methyl-1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



